

# Discovery and development of voriconazole as a triazole antifungal

**Author:** BenchChem Technical Support Team. **Date:** January 2026

## Compound of Interest

Compound Name: Voriconazole  
Cat. No.: B182144

[Get Quote](#)

An In-Depth Technical Guide to the Discovery and Development of **Voriconazole**

## Foreword: Addressing a Critical Unmet Need in Antifungal Therapy

The landscape of invasive fungal infections (IFIs) in the late 20th century was fraught with challenges. Clinicians relied on a limited arsenal, primarily the polyene amphotericin B and the first-generation triazole, fluconazole. While amphotericin B possessed a broad spectrum, its utility was severely hampered by significant nephrotoxicity.<sup>[1]</sup> Fluconazole, though safer, had a limited spectrum of activity, lacking reliable coverage against critical mold pathogens like *Aspergillus* species.<sup>[1][2]</sup> This gap left immunocompromised patients—a rapidly growing population due to advances in cancer chemotherapy, organ transplantation, and the HIV/AIDS epidemic—dangerously vulnerable to life-threatening molds.<sup>[1][3]</sup> The urgent need for a broad-spectrum, orally bioavailable, and safer antifungal agent was the driving force behind the research that would ultimately yield **voriconazole**.

## Part 1: From Bench to Lead Compound - A Journey in Medicinal Chemistry

The development of **voriconazole** by Pfizer, patented in 1990, represents a triumph of rational drug design, building upon the established scaffold of fluconazole.<sup>[4]</sup> The core scientific hypothesis was that modifying the fluconazole structure could expand its spectrum of activity to include resistant yeasts and pathogenic molds while retaining a favorable safety profile.

## Structure-Activity Relationship (SAR) and Lead Optimization

The key structural difference between fluconazole and **voriconazole** is the substitution of one of fluconazole's triazole rings with a fluoropyrimidine group.<sup>[1]</sup> This was not a random alteration but a deliberate medicinal chemistry strategy. The introduction of the fluoropyrimidine moiety was critical for enhancing the compound's activity against molds. This modification improved the molecule's binding affinity to the target enzyme, fungal lanosterol 14 $\alpha$ -demethylase, particularly in *Aspergillus* species.<sup>[1]</sup>

The synthesis of **voriconazole** is complex, involving the creation of two specific stereogenic centers ((2R,3S)). The initial process development relied on a diastereoselective addition of a substituted ethylpyrimidine organometallic derivative to an arylketone intermediate, followed by a diastereomeric salt resolution using (1R)-10-camphorsulfonic acid to isolate the desired enantiomer.<sup>[5]</sup>



[Click to download full resolution via product page](#)

Caption: Lead optimization from fluconazole to **voriconazole**.

## Experimental Protocol: Stereoselective Synthesis (Conceptual Overview)

The commercial synthesis required meticulous control to achieve the correct stereochemistry, which is essential for the drug's efficacy. The process described by Pfizer's development team highlights the causality behind their choices.

Objective: To synthesize the racemic intermediate of **voriconazole** with high diastereoselectivity.

**Methodology Rationale:** The use of an organozinc derivative was found to provide superior diastereoselection compared to other organometallics. The chloropyrimidine was chosen as it is compatible with organometallic reagents and the chlorine can be removed in a subsequent step.[5]

**Step-by-Step Protocol:**

- Activation of Zinc: Treat zinc powder with 1N HCl, followed by the addition of lead powder in tetrahydrofuran (THF) to create a reactive metal species.[6]
- Formation of Organozinc Reagent: Slowly add a solution of iodine in THF to the activated zinc mixture. This is followed by the addition of the two key precursors: 1-(2,4-difluorophenyl)-2-(1H-1,2,4-triazol-1-yl)ethanone and 4-(1-bromo-ethyl)-6-(4-chlorophenylsulfanyl)-5-fluoropyrimidine.[6] This in-situ formation creates the organozinc nucleophile.
- Coupling Reaction: The reaction mixture is warmed to 25°C and allowed to react.[6] The organozinc compound undergoes a diastereoselective addition to the ketone, setting the relative stereochemistry of the two adjacent chiral centers. This step was optimized to achieve an excellent 12:1 diastereomeric ratio.[5]
- Dechlorination: Following the coupling, the chlorine atom on the pyrimidine ring is removed.
- Resolution: The resulting racemic mixture is then resolved using (1R)-10-camphorsulfonic acid, which forms a diastereomeric salt with the desired (2R,3S)-enantiomer, allowing for its selective crystallization and isolation.[5]

## Part 2: Mechanism of Action - Targeting a Fungal-Specific Pathway

**Voriconazole**'s efficacy stems from its highly specific inhibition of a crucial enzyme in the fungal cell membrane biosynthesis pathway.

### Inhibition of Ergosterol Synthesis

Like other triazole antifungals, **voriconazole** targets lanosterol 14 $\alpha$ -demethylase, a fungal cytochrome P450 (CYP51) enzyme.[1][7][8] This enzyme is essential for the conversion of

lanosterol to ergosterol, the primary sterol component of the fungal cell membrane.[7][9]

Ergosterol is analogous to cholesterol in mammalian cells, maintaining membrane fluidity, permeability, and the function of membrane-bound enzymes.

By binding to the heme iron cofactor in the enzyme's active site, **voriconazole** blocks the demethylation step.[10] This leads to two critical downstream effects:

- Depletion of Ergosterol: The lack of ergosterol compromises the structural integrity of the fungal cell membrane.[7][11]
- Accumulation of Toxic Sterols: The pathway disruption causes a buildup of toxic  $14\alpha$ -methylated sterol precursors, which further destabilizes the membrane and inhibits fungal growth.[1][7]

This targeted mechanism provides a high degree of selectivity for fungal over mammalian enzyme systems, contributing to the drug's therapeutic window.[1]



[Click to download full resolution via product page](#)

Caption: **Voriconazole**'s mechanism of action on the ergosterol pathway.

## Part 3: Preclinical Evaluation - Establishing a Profile of Safety and Efficacy

Before human trials, **voriconazole** underwent extensive preclinical testing to define its spectrum of activity, potency, and safety.

### In Vitro Susceptibility Testing

In vitro studies demonstrated **voriconazole**'s broad spectrum of activity. It showed potent fungistatic activity against a wide range of *Candida* species (including fluconazole-resistant strains like *C. krusei*) and fungicidal activity against all tested *Aspergillus* species.[1][12] Crucially, it also showed activity against emerging, often difficult-to-treat pathogens such as *Scedosporium* and *Fusarium* species.[1][3]

| Fungal Pathogen                 | Representative MIC Range<br>( $\mu$ g/mL) | Activity Type   |
|---------------------------------|-------------------------------------------|-----------------|
| <i>Aspergillus fumigatus</i>    | 0.25 - 1.0                                | Fungicidal[1]   |
| <i>Aspergillus terreus</i>      | 0.5 - 2.0                                 | Fungicidal[12]  |
| <i>Candida albicans</i>         | 0.03 - 0.5                                | Fungistatic[1]  |
| <i>Candida krusei</i>           | 0.12 - 2.0                                | Fungistatic[12] |
| <i>Scedosporium apiospermum</i> | 0.12 - 2.0                                | Fungistatic     |
| <i>Fusarium solani</i>          | 2.0 - 8.0                                 | Fungistatic     |

Note: MIC (Minimum Inhibitory Concentration) values can vary between studies and isolates.

### Experimental Protocol: Broth Microdilution for MIC Determination

Objective: To determine the Minimum Inhibitory Concentration (MIC) of **voriconazole** against *Aspergillus fumigatus* isolates, following standardized methodologies (e.g., CLSI M38).

Methodology Rationale: This method provides a quantitative measure of the antifungal agent's activity, allowing for standardized comparison across different fungal strains and compounds. It is a foundational assay in antifungal development.

Step-by-Step Protocol:

- Inoculum Preparation: Culture the *A. fumigatus* isolate on potato dextrose agar. Harvest conidia and prepare a suspension in sterile saline with a surfactant (e.g., Tween 20). Adjust the conidial suspension to a specific concentration (e.g.,  $0.4 \times 10^4$  to  $5 \times 10^4$  CFU/mL) using a spectrophotometer and hemocytometer.
- Drug Dilution: Prepare a stock solution of **voriconazole**. Perform serial twofold dilutions in RPMI 1640 medium in a 96-well microtiter plate to achieve a range of final concentrations (e.g., 0.03 to 16  $\mu$ g/mL).
- Inoculation: Add the prepared fungal inoculum to each well of the microtiter plate containing the drug dilutions. Include a drug-free well for a positive growth control and an uninoculated well for a sterility control.
- Incubation: Incubate the plates at 35°C for 48 hours.
- Reading the MIC: The MIC is determined as the lowest concentration of **voriconazole** that causes a complete (or near-complete, e.g.,  $\geq 95\%$ ) inhibition of fungal growth compared to the positive control well. This is typically assessed visually or with a spectrophotometer.

## In Vivo Efficacy Models

In vivo studies in animal models were critical for validating the in vitro findings.

Immunosuppressed murine models of disseminated aspergillosis were extensively used. In these studies, **voriconazole** treatment demonstrated a significant survival benefit and a reduction in fungal burden in target organs (kidneys, brain) compared to placebo or other antifungal agents.<sup>[13][14]</sup> These studies helped establish a relationship between drug exposure (AUC/MIC) and efficacy, which is crucial for dose selection in clinical trials.

## Part 4: Clinical Development - From First-in-Human to Regulatory Approval

**Voriconazole**'s clinical development program was designed to establish its safety and efficacy in treating severe fungal infections in vulnerable patient populations.[15] The drug was approved by the FDA on May 24, 2002.[8][16]



[Click to download full resolution via product page](#)

Caption: The clinical development pathway for **voriconazole**.

## Key Clinical Trials

The pivotal trial for **voriconazole** was a randomized, controlled study comparing it directly with the standard of care at the time, amphotericin B, for the primary treatment of invasive aspergillosis (IA).[15]

| Trial Identifier / Phase  | Patient Population                                                  | Comparator            | Key Outcomes & Significance                                                                                                                                                                                                                                                                      |
|---------------------------|---------------------------------------------------------------------|-----------------------|--------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------|
| Study 307/602 (Phase III) | 277 patients with definite or probable invasive aspergillosis (IA)  | Amphotericin B        | Voriconazole demonstrated a superior satisfactory global response rate at 12 weeks (53% vs. 32%). <a href="#">[15]</a> Significantly higher survival was observed at day 84 (71% vs. 58%). <a href="#">[15]</a> This landmark trial established voriconazole as the first-line treatment for IA. |
| Study 150-305 (Phase III) | Immunocompromised patients with esophageal candidiasis (EC)         | Fluconazole           | Demonstrated comparable efficacy to fluconazole for the treatment of EC. <a href="#">[15]</a>                                                                                                                                                                                                    |
| Salvage Therapy Studies   | Patients with IA refractory to, or intolerant of, other antifungals | N/A (non-comparative) | Showed successful responses in a significant portion of patients with difficult-to-treat infections, including those caused by <i>Scedosporium</i> and <i>Fusarium</i> . <a href="#">[1]</a> <a href="#">[15]</a>                                                                                |

## Pharmacokinetics and Therapeutic Drug Monitoring (TDM)

A defining characteristic of **voriconazole** is its complex pharmacokinetic profile. It exhibits non-linear kinetics, meaning that a proportional increase in dose can lead to a greater-than-

proportional increase in plasma concentration.[12][16]

Metabolism is primarily mediated by the hepatic cytochrome P450 enzymes, particularly CYP2C19, which is subject to genetic polymorphism.[1] Individuals who are "poor metabolizers" can have significantly higher drug exposure, increasing the risk of toxicity, while "extensive metabolizers" may have lower levels, risking therapeutic failure. This variability, combined with a narrow therapeutic window, provides a strong rationale for the use of Therapeutic Drug Monitoring (TDM) in clinical practice to optimize efficacy and minimize adverse effects like visual disturbances and hepatotoxicity.[12]

## Conclusion: A Paradigm Shift in Antifungal Therapy

The discovery and development of **voriconazole** marked a pivotal moment in the management of invasive fungal infections. Through rational medicinal chemistry, a targeted mechanism of action, and a robust preclinical and clinical development program, **voriconazole** emerged as a potent, broad-spectrum agent that addressed the critical limitations of previous therapies. It established a new standard of care for invasive aspergillosis and provided a vital option for other life-threatening mold infections. The story of **voriconazole** serves as a powerful case study in modern drug development, demonstrating how targeted molecular design and rigorous scientific validation can translate into life-saving therapeutic advances.

## References

- Pharmacology of **Voriconazole** ; Mechanism of action, Pharmacokinetics, Uses, Effects. (2025). Vertex AI Search.
- **Voriconazole** Uses, Mechanism, Dosage, Side Effects. (2024). Amber Lifesciences.
- The Mechanism of Action of **Voriconazole**: A Deep Dive into Antifungal Efficacy. NINGBO INNO PHARMCHEM CO., LTD.
- Scott, L. J., & Simpson, D. (2003). **Voriconazole**: the newest triazole antifungal agent. Baylor University Medical Center Proceedings, 16(2), 237–244. [Link]
- **Voriconazole**.
- Sato, K., et al. (2014). An Enantioselective Synthesis of **Voriconazole**. The Journal of Organic Chemistry, 79(12), 5857–5862. [Link]
- Kamal, A., et al. (2011). Advances in synthetic approach to and antifungal activity of triazoles. Recent patents on anti-infective drug discovery, 6(1), 30–48. [Link]
- Progress and challenges in the development of triazole antimicrobials. (2024). Future Medicinal Chemistry. [Link]

- Butters, M., et al. (2001). Process Development of **Voriconazole**: A Novel Broad-Spectrum Triazole Antifungal Agent. *Organic Process Research & Development*, 5(1), 28–36. [\[Link\]](#)
- Asymmetric synthesis of **voriconazole**.
- VFEND® (**voriconazole**) Clinical Studies. Pfizer Medical - US. [\[Link\]](#)
- **Voriconazole** – Application in Therapy and Current Clinical Research. Clinicaltrials.eu. [\[Link\]](#)
- Process for preparing **voriconazole**.
- Al-Wathiqi, F., et al. (2019). In Vitro and In Vivo Evaluation of **Voriconazole**-Containing Antifungal Combinations against Mucorales Using a *Galleria mellonella* Model of Mucormycosis. *Journal of Fungi*, 5(1), 8. [\[Link\]](#)
- Triazole antifungals. EBSCO Research Starters. [\[Link\]](#)
- Synthesis of Isomeric and Potent Impurities of the Triazole-Based Antifungal Drug **Voriconazole**. (2014). *Molecules*. [\[Link\]](#)
- Triazole derivatives with improved in vitro antifungal activity over azole drugs. (2014). *Drug Design, Development and Therapy*. [\[Link\]](#)
- Capilla, J., et al. (2013). Evaluation of the In Vitro Activity of **Voriconazole** As Predictive of In Vivo Outcome in a Murine *Aspergillus fumigatus* Infection Model. *Antimicrobial Agents and Chemotherapy*, 57(3), 1186–1191. [\[Link\]](#)
- Synthesis and Antifungal Activity of Novel Triazole Compounds Containing Piperazine Moiety. (2014). *Journal of Chemistry*. [\[Link\]](#)
- Clinical Trials Using **Voriconazole**.
- Troke, P. F., et al. (2011). Observational Study of the Clinical Efficacy of **Voriconazole** and Its Relationship to Plasma Concentrations in Patients. *Antimicrobial Agents and Chemotherapy*, 55(10), 4782–4788. [\[Link\]](#)
- In Vitro and In Vivo Evaluation of **Voriconazole**-Containing Antifungal Combinations against Mucorales Using a *Galleria mellonella* Model of Mucormycosis. (2019). *Journal of Fungi*. [\[Link\]](#)
- Search for **Voriconazole**. EU Clinical Trials Register. [\[Link\]](#)
- Krcmery, V. (2007). Antifungal drug discovery, six new molecules patented after 10 years of feast: why do we need new patented drugs apart from new strategies?. *Recent patents on anti-infective drug discovery*, 2(3), 182–187. [\[Link\]](#)
- Preclinical Pharmacokinetic/Pharmacodynamic Studies and Clinical Trials in the Drug Development Process of EMA-Approved Antifungal Agents: A Review. (2023). *Journal of Fungi*. [\[Link\]](#)
- Evaluation of the in vitro activity of **voriconazole** as predictive of in vivo outcome in a murine *Aspergillus fumigatus* infection model. (2013). *Antimicrobial Agents and Chemotherapy*. [\[Link\]](#)
- **Voriconazole**. Wikipedia. [\[Link\]](#)
- **Voriconazole**.

- Methodologies for in vitro and in vivo evaluation of efficacy of antifungal and antibiofilm agents and surface coatings against fungal biofilms. (2020). *Microbial Cell*. [Link]
- **Voriconazole**.
- Chemical structure of **voriconazole**.
- Chemical structure of **voriconazole**.
- Mikulska, M., et al. (2013). **Voriconazole** in clinical practice.
- **Voriconazole**: A Novel Antifungal.
- What is the mechanism of **Voriconazole**?

#### Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: [info@benchchem.com](mailto:info@benchchem.com) or [Request Quote Online](#).

## Sources

- 1. Voriconazole: the newest triazole antifungal agent - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthesis and Antifungal Activity of Novel Triazole Compounds Containing Piperazine Moiety - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Advances in synthetic approach to and antifungal activity of triazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Voriconazole - Wikipedia [en.wikipedia.org]
- 5. pubs.acs.org [pubs.acs.org]
- 6. US8263769B2 - Process for preparing voriconazole - Google Patents [patents.google.com]
- 7. nbinfo.com [nbinfo.com]
- 8. Voriconazole | C16H14F3N5O | CID 71616 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. m.youtube.com [m.youtube.com]
- 10. researchgate.net [researchgate.net]
- 11. amberlife.net [amberlife.net]
- 12. researchgate.net [researchgate.net]
- 13. Evaluation of the In Vitro Activity of Voriconazole As Predictive of In Vivo Outcome in a Murine *Aspergillus fumigatus* Infection Model - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Evaluation of the in vitro activity of voriconazole as predictive of in vivo outcome in a murine *Aspergillus fumigatus* infection model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. pfizermedical.com [pfizermedical.com]
- 16. trial.medpath.com [trial.medpath.com]
- To cite this document: BenchChem. [Discovery and development of voriconazole as a triazole antifungal]. BenchChem, [2026]. [Online PDF]. Available at: [https://www.benchchem.com/product/b182144#discovery-and-development-of-voriconazole-as-a-triazole-antifungal]

**Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

**Need Industrial/Bulk Grade?** [Request Custom Synthesis Quote](#)

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

### Contact

Address: 3281 E Guasti Rd  
Ontario, CA 91761, United States  
Phone: (601) 213-4426  
Email: [info@benchchem.com](mailto:info@benchchem.com)